molecular formula C10H9ClN2 B6611562 1-(3-chlorophenyl)-4-methyl-1H-pyrazole CAS No. 154396-09-5

1-(3-chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B6611562
CAS No.: 154396-09-5
M. Wt: 192.64 g/mol
InChI Key: NGSXKQICBZZDPW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 3-chlorophenyl group and a methyl group in the structure of this compound makes it a unique derivative of pyrazole, which can exhibit distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound. For instance, the use of transition metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials or catalysts.

    Biology: Research has shown that pyrazole derivatives can exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. 1-(3-chlorophenyl)-4-methyl-1H-pyrazole may be investigated for similar activities.

    Medicine: The compound can be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be distinct from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSXKQICBZZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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